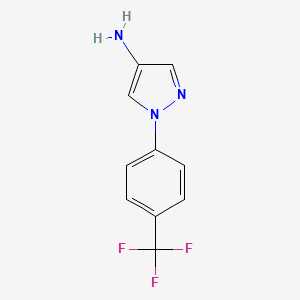

1-(4-(trifluorometil)fenil)-1H-pirazol-4-amina

Descripción general

Descripción

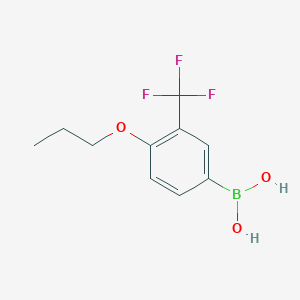

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves various methods, including reduction, amination, and other chemical reactions . For example, a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 was used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary widely. They are often influenced by the unique physicochemical properties of the fluorine atom .Aplicaciones Científicas De Investigación

Biocatálisis

Los compuestos con el grupo trifluorometilo se han utilizado en procesos biocatalíticos. Por ejemplo, la transesterificación catalizada por lipasa se ha empleado para la resolución cinética de enantiómeros en disolventes orgánicos .

Catálisis fotoredox

El grupo trifluorometilo juega un papel clave en la difuncionalización catalizada por fotoredox de alquenos, que es un proceso utilizado en química sintética para crear moléculas complejas .

Química de plaguicidas

Los compuestos trifluorometilados son importantes en la síntesis de plaguicidas como el fipronil, que es conocido por su eficacia como insecticida .

Ciencia de materiales

Las propiedades físicas y químicas únicas otorgadas por el átomo de flúor y los grupos que contienen carbono hacen que estos compuestos sean interesantes para las aplicaciones de ciencia de materiales .

Síntesis orgánica

Los grupos fenilo trifluorometilados se utilizan en la síntesis de moléculas orgánicas complejas, como los indenopirazoles, que tienen aplicaciones potenciales en productos farmacéuticos y agroquímicos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine are currently unknown. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s known that trifluoromethyl-substituted aromatic compounds can be involved in various biochemical pathways .

Pharmacokinetics

It’s known that molecules with a -cf3 group can exhibit high gi absorption , which can impact the bioavailability of the compound.

Result of Action

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Propiedades

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELEHQSBJRAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

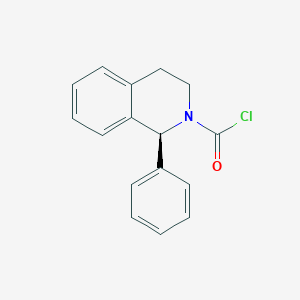

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)